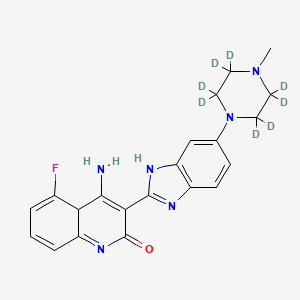

Dovitinib-d8

Overview

Description

Synthesis Analysis

An electrospray ionization tandem mass spectrometry (ESI-MS/MS) method was used to separate dovitinib using an analytical C18 column (50 × 2.1 mm, 1.8 μm) at 25°C . Bosutinib was used as the internal standard (IS). Dovitinib was extracted from mouse plasma using a precipitation procedure .Molecular Structure Analysis

Dovitinib is an oral multikinase inhibitor targeting FGF receptors, PDGF receptors, and VEGF receptors . Its activity against FGF receptors suggests its usefulness in treating cancers after the failure of VEGF/VEGF receptor-targeting agents .Chemical Reactions Analysis

The piperazine-linked benzimidazole multi-kinase inhibitor dovitinib, which has a chemical structure similar to the piperazine-linked bisbenzimidazole minor groove DNA binding compound Hoechst 33258, also bound to DNA, though not as strongly as Hoechst 33258 .Physical And Chemical Properties Analysis

Dovitinib is a small molecule with a molecular weight of 392.438 . Its chemical formula is C21H21FN6O .Scientific Research Applications

1. Cancer Treatment Research

Dovitinib (TKI258) is primarily studied in the context of cancer treatment. It's an orally available inhibitor of fibroblast growth factor (FGF), VEGF, and platelet-derived growth factor receptors. Research has shown its application in treating various types of cancers, including melanoma, renal cell carcinoma, and urothelial carcinoma. It has been observed to inhibit tumor growth and proliferation in cancer models selected for the presence of FGFR3 activating mutations or protein overexpression (Kim et al., 2011; Milowsky et al., 2011; Lim et al., 2015).

2. Osteoblast Differentiation

Research has also explored dovitinib's effect on bone morphogenetic protein (BMP)-2-induced osteoblast differentiation. This implies potential for its application in treating bone-related disorders. Dovitinib has been found to stimulate bone growth factors and markers of osteoblast differentiation (Lee et al., 2016).

3. DNA Interaction

Interestingly, dovitinib also targets topoisomerase I and II, indicating its broader implications in DNA interaction and cancer treatment. This dual activity may contribute to its anticancer properties (Hasinoff et al., 2012).

4. Metabolism and Excretion

Studies have investigated the metabolism and excretion of dovitinib, showing its elimination predominantly via oxidative metabolism and excretion in feces. This research is crucial for understanding the pharmacokinetics of dovitinib in the human body (Dubbelman et al., 2012).

5. Drug Interaction Potential

Dovitinib's interaction with drug transporters and metabolizing enzymes has been assessed, providing insights into its potential as a perpetrator drug in pharmacokinetic drug-drug interactions. This information is vital for the safe and effective use of dovitinib in combination therapies (Weiss et al., 2014).

6. Antitumor Activity in Breast Cancer

There has been significant research demonstrating dovitinib's antitumor effect in human breast cancer xenograft mouse models. This suggests a rationale for clinical investigation of dovitinib in advanced breast cancer patients, particularly those with ER+ and HER2+ disease (Shi et al., 2011).

7. Combating Drug Resistance in Cancer

Dovitinib has shown promise in overcoming drug resistance, such as sorafenib resistance in hepatocellular carcinoma, by inhibiting the STAT3 signaling pathway. This indicates its potential use in treating cancers resistant to other therapies (Tai et al., 2011).

Mechanism of Action

Target of Action

Dovitinib-d8 is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . These include the vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1/3), platelet-derived growth factor receptor β (PDGFR-β), and others . These RTKs play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer development .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which prevents the phosphorylation and activation of downstream signaling pathways . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This broad spectrum of inhibition allows this compound to interfere with multiple processes involved in tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by this compound affects several key biochemical pathways. For instance, the drug’s action on FGFRs, VEGFRs, and PDGFR-β disrupts the MAP kinase and AKT pathways, which are critical for cell proliferation and survival . By blocking these pathways, this compound can inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacokinetics

It is known that dovitinib is an orally active small molecule, suggesting that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . In addition, this compound significantly decreases the microvessel density of tumors, indicating its antiangiogenic effects . These effects contribute to the drug’s ability to suppress tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the tumor microenvironment and the genetic makeup of the cancer cells can impact the drug’s efficacy . .

Safety and Hazards

properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGJSYPIOVRLQ-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)